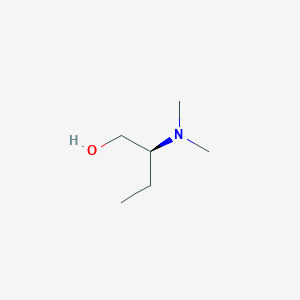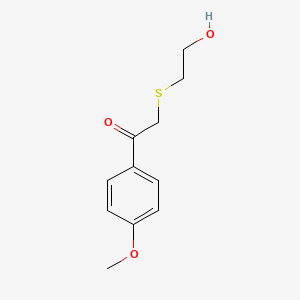
(2S)-2-(dimethylamino)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(dimethylamino)butan-1-ol is a chiral organic compound with a secondary amine and a primary alcohol functional group. The compound’s stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with a suitable chiral precursor or a racemic mixture that can be resolved into its enantiomers.
Reaction Conditions: Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for the reduction of ketones or aldehydes to alcohols.
Industrial Production Methods: Industrial production may involve catalytic hydrogenation or enzymatic resolution to achieve high enantiomeric purity.
化学反应分析
Types of Reactions
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form secondary amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkyl halides, other substituted derivatives.
科学研究应用
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and intermediates.
作用机制
The mechanism of action of (2S)-2-(dimethylamino)butan-1-ol depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could be involved in metabolic pathways or signal transduction processes.
相似化合物的比较
Similar Compounds
(2R)-2-(dimethylamino)butan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(dimethylamino)ethanol: A related compound with a shorter carbon chain.
2-(dimethylamino)propan-1-ol: A similar compound with a different carbon chain length.
Uniqueness
(2S)-2-(dimethylamino)butan-1-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
属性
分子式 |
C6H15NO |
|---|---|
分子量 |
117.19 g/mol |
IUPAC 名称 |
(2S)-2-(dimethylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI 键 |
LUWCDIUTGJVEQX-LURJTMIESA-N |
手性 SMILES |
CC[C@@H](CO)N(C)C |
规范 SMILES |
CCC(CO)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)

![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid](/img/structure/B13488372.png)
![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)


![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)

![(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13488379.png)




